
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group, a hydroxy-thiophenyl-propyl group, and an oxalamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-hydroxy-2-(thiophen-2-yl)propylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. Scale-up processes may also involve continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide moiety may produce primary or secondary amines.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, while the hydroxy-thiophenyl-propyl group may modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
- N1-(4-methylbenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
- N1-(4-bromobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets, making it a valuable molecule for further research and development.
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Fluorobenzyl Group : Contributes to the compound's lipophilicity and potential receptor binding.
- Hydroxy-Thiophenyl-Propyl Group : May enhance biological activity through hydrogen bonding and steric effects.
- Oxalamide Moiety : Known for its diverse biological activities, particularly in drug development.
The molecular formula is C15H16FN2O3S, with a molecular weight of 326.36 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Preparation of Intermediates :
- Reacting 4-fluorobenzylamine with oxalyl chloride to form an oxalamide intermediate.
- Subsequently reacting this intermediate with 2-hydroxy-2-(thiophen-2-yl)propylamine under controlled conditions.
-
Reaction Conditions :
- Conducted under inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
- Use of solvents like dichloromethane or tetrahydrofuran to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : Research indicates that this compound may inhibit extracellular signal-regulated kinases (ERK1/2), which are critical in cell proliferation and survival pathways. This inhibition can lead to downstream effects on apoptosis and tumor growth modulation .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), by inducing apoptosis.
- Mechanistic Insights : The compound's ability to modulate ERK signaling pathways suggests a mechanism where it may disrupt cancer cell survival signals, leading to increased apoptosis .
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest potential applications in:
- Anti-inflammatory Activity : Similar oxalamide derivatives have shown promise as anti-inflammatory agents, indicating that this compound may possess similar effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide | Structure | Potential anti-inflammatory properties |
N1-(4-methylbenzyl)-N2-(2-hydroxy-2-(phenethyl)propyl)oxalamide | Structure | Cytotoxic effects on cancer cells |
The presence of the fluorine atom in this compound enhances its stability and binding affinity compared to its analogs, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-16(22,13-3-2-8-23-13)10-19-15(21)14(20)18-9-11-4-6-12(17)7-5-11/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVXXEWFEKALDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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